N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by the presence of benzodioxole and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2-amino-6-pyridinylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2R,5S,6S)-5-[[1,3-benzodioxol-5-yl(oxo)methyl]amino]-6-(hydroxymethyl)-2-oxanyl]ethyl]-2-pyrazinecarboxamide
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
Uniqueness
N~5~-{6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-pyridyl}-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of benzodioxole and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H15N3O6 |
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Molecular Weight |
405.4g/mol |
IUPAC Name |
N-[6-(1,3-benzodioxole-5-carbonylamino)pyridin-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O6/c25-20(12-4-6-14-16(8-12)29-10-27-14)23-18-2-1-3-19(22-18)24-21(26)13-5-7-15-17(9-13)30-11-28-15/h1-9H,10-11H2,(H2,22,23,24,25,26) |
InChI Key |
JVZPGYIJXCWFMH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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